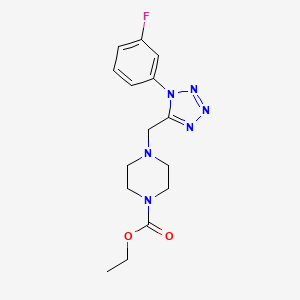![molecular formula C18H25N3O4S2 B2771089 3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole CAS No. 956252-61-2](/img/structure/B2771089.png)
3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with sulfonyl groups and a pyrrolidine moiety
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the sulfonyl and pyrrolidine groups. Common reagents used in these reactions include sulfonyl chlorides, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic ring and pyrazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with molecular targets in biological systems. The sulfonyl and pyrrolidine groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
- 3-[(4-isopropylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline
- Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness: 3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3,5-dimethyl-1-(4-propan-2-ylphenyl)sulfonyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c1-13(2)16-7-9-17(10-8-16)26(22,23)21-15(4)18(14(3)19-21)27(24,25)20-11-5-6-12-20/h7-10,13H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEWNUPQQZPIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2771007.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2771011.png)



![ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2771017.png)
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2771018.png)


![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2771022.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2771024.png)


